molecular formula C5H2F3IN2O2 B13603824 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylicacid

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylicacid

Cat. No.: B13603824
M. Wt: 305.98 g/mol
InChI Key: KTRHCOCZLCHWBR-UHFFFAOYSA-N
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Description

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an ammonium salt.

    Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using molecular iodine (I₂) or an iodinating reagent like N-iodosuccinimide (NIS).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF₃I) or a trifluoromethylating agent like Ruppert-Prakash reagent (TMSCF₃).

Industrial Production Methods

Industrial production methods for 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to modify the imidazole ring or other substituents.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include reduced derivatives with modified imidazole rings or substituents.

Scientific Research Applications

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid
  • 4-iodo-1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 4-iodo-1-(trifluoromethyl)-1H-pyrrole-5-carboxylic acid

Uniqueness

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both iodine and trifluoromethyl groups on the imidazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced lipophilicity and potential for halogen bonding, which can be advantageous in various applications.

Properties

Molecular Formula

C5H2F3IN2O2

Molecular Weight

305.98 g/mol

IUPAC Name

5-iodo-3-(trifluoromethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C5H2F3IN2O2/c6-5(7,8)11-1-10-3(9)2(11)4(12)13/h1H,(H,12,13)

InChI Key

KTRHCOCZLCHWBR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1C(F)(F)F)C(=O)O)I

Origin of Product

United States

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